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molecular formula C8H9N5O2 B8556030 2-amino-6-methoxymethyl-4(3H)-pteridinone

2-amino-6-methoxymethyl-4(3H)-pteridinone

Cat. No. B8556030
M. Wt: 207.19 g/mol
InChI Key: ZQDVEJARGOSRCG-UHFFFAOYSA-N
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Patent
US04701455

Procedure details

The diaminopteridine, vide supra, was hydrolyzed in 1N NaOH at 70° C. for 3 hr. The resulting basic solution was then acidified with acetic acid, and the yellow product was filtered, washed with 95% ethanol and ethyl ether, and dried under vacuum overnight to yield 0.5 g (83%) of 2-amino-6-methoxymethyl-4(3H)-pteridinone as a yellow powder: UV (0.1N NaOH) λmax 255 nm (22300), 277.5 nm sh (6200), 364 nm (7100); NMR (DMSO-d6) 3.36 δ(s, OMe), 4.53 (s, CH2O), 7.32 (brs, NH2), and 8.63 (s, 7-H). Anal. calcd. for C8H9N5O2.7/10H2O: C, 43.72; H, 4.77; N, 31.86. Found: C, 43.77; H, 4.77; N, 31.63.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:11]=[C:10](N)[C:9]2[C:4](=[N:5][CH:6]=[C:7]([CH2:13][O:14][CH3:15])[N:8]=2)[N:3]=1.C(O)(=[O:18])C>[OH-].[Na+]>[NH2:1][C:2]1[NH:11][C:10](=[O:18])[C:9]2[C:4](=[N:5][CH:6]=[C:7]([CH2:13][O:14][CH3:15])[N:8]=2)[N:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC2=NC=C(N=C2C(=N1)N)COC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the yellow product was filtered
WASH
Type
WASH
Details
washed with 95% ethanol and ethyl ether
CUSTOM
Type
CUSTOM
Details
dried under vacuum overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
NC1=NC2=NC=C(N=C2C(N1)=O)COC
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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